Tetraphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

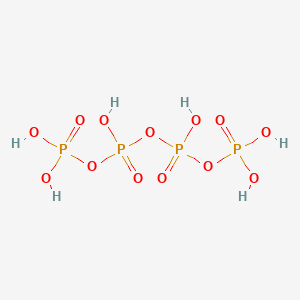

Tetraphosphate is a useful research compound. Its molecular formula is H6O13P4 and its molecular weight is 337.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Signaling

Diadenosine Tetraphosphate as a Second Messenger

Diadenosine this compound (AP4A) functions as a second messenger in cellular signaling pathways. It is involved in regulating various metabolic processes and responses to stress in both prokaryotic and eukaryotic organisms. AP4A levels increase under metabolic stress conditions, acting as an "alarmone" that signals cellular distress and triggers adaptive responses .

Key Findings:

- Synthesis and Degradation : AP4A is synthesized from ATP and degraded by specific enzymes such as diadenosine this compound hydrolase (ApaH). The regulation of AP4A levels is crucial for maintaining cellular homeostasis during stress .

- Protein Targets : AP4A interacts with several proteins, influencing their activity. For example, it has been shown to inhibit certain enzymes like IMP dehydrogenase in Bacillus subtilis, affecting nucleotide metabolism .

Medicinal Chemistry

Antiviral and Anti-inflammatory Properties

Recent studies have highlighted the potential of pyronaridine this compound as an antiviral agent. It has been shown to be effective against multiple strains of coronaviruses, including SARS-CoV-2, making it a candidate for further development in antiviral therapies .

Applications:

- Combination Therapy : Pyronaridine this compound can enhance the efficacy of existing antiviral treatments when used in combination with other drugs, such as nirmatrelvir and molnupiravir .

- Potential for Broader Use : Beyond coronaviruses, pyronaridine has demonstrated inhibitory effects against Ebola and Marburg viruses, indicating its broad-spectrum antiviral potential .

Gene Regulation

Role in Transcriptional Regulation

AP4A has been implicated in the regulation of gene expression through its interaction with transcription factors. It forms complexes with proteins such as microphthalmia transcription factor (MITF) and upstream stimulatory factor 2 (USF2), influencing their activity and stability during transcriptional regulation .

Mechanisms:

- Transcriptional Complex Formation : The binding of AP4A to these factors suggests a role in modulating gene expression in response to environmental cues .

- Impact on Cellular Processes : Changes in AP4A levels can lead to alterations in gene expression patterns, affecting processes such as cell growth and differentiation.

Research Applications

Use in Molecular Biology Studies

This compound analogs are being explored for their utility in molecular biology research, particularly concerning mRNA translation and degradation. These analogs can serve as tools for studying the mechanisms of mRNA cap recognition by translation initiation factors .

Research Insights:

- Cap Analogs : Modifications to the this compound chain can enhance binding affinities for eukaryotic initiation factor 4E (eIF4E), providing insights into mRNA stability and translational efficiency .

- Biochemical Assays : The unique properties of this compound make it valuable for developing assays that investigate RNA-protein interactions.

Analyse Chemischer Reaktionen

Hexaethyl Tetraphosphate (HETP)

HETP is synthesized via two primary methods:

-

Schrader Process : Reacting phosphorus oxychloride (POCl₃) with triethyl orthophosphate at 150°C, yielding [(C₂H₅O)₃P₂O₃]₂O .

-

Ethanol Route : Combining POCl₃ with ethyl alcohol under lower pressure, producing HETP and ethyl chloride .

The molecule contains three pyrophosphate (P–O–P) bonds, which drive its reactivity. These bonds are susceptible to hydrolysis and nucleophilic attack, forming nontoxic products like phosphoric acid derivatives .

Hydrolytic Pathways

-

HETP : Rapidly hydrolyzes in water to nontoxic phosphates at pH 2.5, with accelerated corrosion of metals in acidic conditions .

-

Nucleoside Tetraphosphates : δ-Dialkyl-modified derivatives (e.g., δ-(C18)-d4T4P) undergo pH-dependent degradation. At pH 7.3, hydrolysis yields d4TTP (2',3'-didehydro-2',3'-dideoxythymidine this compound) as the primary product, with a half-life of 77 hours .

| Compound | pH | Half-Life (h) | Major Products |

|---|---|---|---|

| δ-(C18)-d4T4P | 7.3 | 77 | d4TTP, d4TDP, d4TMP |

| δ-(C18)-d4T4P | 8.0 | 99 | d4TTP, d4TDP |

| Reference d4TTP | 7.3 | 44 | d4TDP |

Stability in Organic Solvents

Hexamethyl this compound remains stable in nonpolar solvents but reacts vigorously in polar aprotic solvents (e.g., acetonitrile) due to enhanced nucleophilicity.

With Alcohols and Amines

-

Hexamethyl this compound : Reacts with methanol or ethanol via nucleophilic attack at phosphate centers, forming methyl/ethyl phosphate esters.

-

α,δ-Disubstituted Tetraphosphates : Tetrametaphosphate reagents ([PPN]₂[P₄O₁₁]) react with nucleophiles like propargylamine or 4-methylumbelliferone, yielding linear tetraphosphates (e.g., [Nuc₁(PO₃)₃PO₂Nuc₂]⁴⁻) in 32–92% yields .

Phosphorylation in Biochemical Systems

Hexamethyl this compound acts as a phosphorylating agent:

-

Nucleic Acids : Phosphorylates nucleotides, enhancing stability and functionality in molecular studies.

-

Amino Acids : Facilitates phosphorylation of tyrosine derivatives when protected with Boc groups, forming stable P–N bonds .

Reduction with Hydrides

HETP reacts with hydride reducing agents (e.g., NaBH₄), producing phosphine (PH₃), a toxic gas, alongside ethanol and phosphate byproducts .

Antiviral Activity

Lipophilic nucleoside tetraphosphates (e.g., d4T4P derivatives) act as prodrugs. Upon hydrolysis, they release d4TTP, which inhibits viral polymerases. Key findings:

-

δ-Monoalkylated Derivatives : Show prolonged stability in plasma (t₁/₂ = 77–99 h) compared to unmodified d4TTP (t₁/₂ = 44 h) .

-

Structure-Activity Relationship : Branched alkyl chains enhance membrane permeability and intracellular retention .

Corrosion and Toxicity

-

HETP : Forms corrosive acids when contaminated with water, attacking galvanized iron .

-

Combustion Byproducts : Heating HETP releases toxic fumes (e.g., phosphorus oxides) and may cause container explosions .

Reaction Optimization Techniques

Modern methods enhance this compound synthesis:

Eigenschaften

CAS-Nummer |

31087-13-5 |

|---|---|

Molekularformel |

H6O13P4 |

Molekulargewicht |

337.94 g/mol |

IUPAC-Name |

[hydroxy(phosphonooxy)phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/H6O13P4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6) |

InChI-Schlüssel |

YDHWWBZFRZWVHO-UHFFFAOYSA-N |

Kanonische SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.